This compound can be synthesized through various chemical reactions involving oxane derivatives and acetic acid. Its structural formula is represented as , with a molecular weight of approximately 160.168 g/mol. The compound is cataloged under the CAS number 79582-60-8, which facilitates its identification in chemical databases and literature .
2-(Oxan-4-yloxy)acetic acid is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). It also contains an ether linkage (-O-) from the oxane structure, which contributes to its reactivity and potential applications in organic synthesis.
The synthesis of 2-(Oxan-4-yloxy)acetic acid can be achieved through several methods, often involving the reaction of tetrahydropyran derivatives with acetic acid or related compounds. A common synthetic route includes:
The yield and purity of 2-(Oxan-4-yloxy)acetic acid can be optimized by adjusting reaction parameters such as temperature, pH, and reaction time. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability .
The molecular structure of 2-(Oxan-4-yloxy)acetic acid features a tetrahydropyran ring attached to an acetic acid moiety. The structural formula can be represented as:
2-(Oxan-4-yloxy)acetic acid can participate in several chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation may require specific oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for 2-(Oxan-4-yloxy)acetic acid involves its interaction with biological molecules, particularly proteins and enzymes. The carboxylic acid group can form ionic bonds with amino acids, while the oxane ring may engage in hydrophobic interactions.
Research indicates that the compound's biological activity could stem from its ability to modulate enzyme functions or interact with receptor sites in cellular pathways. Further studies are required to elucidate specific targets and pathways affected by this compound.
The chemical properties include:
Further characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide detailed insights into the structural integrity and purity of synthesized samples .
2-(Oxan-4-yloxy)acetic acid has several applications in scientific research:
Industrial synthesis of 2-(oxan-4-yloxy)acetic acid relies on etherification between tetrahydropyran-4-ol (oxan-4-ol) and halogenated acetic acid derivatives. Williamson ether synthesis remains the dominant approach, where oxan-4-ol undergoes deprotonation with sodium hydride (NaH) in anhydrous tetrahydrofuran, followed by nucleophilic attack on chloroacetic acid or its ethyl ester. This method achieves yields of 78–82% at 80–90°C but requires strict anhydrous conditions to prevent hydrolysis [4] [6]. Alternative acid-catalyzed dehydration employs p-toluenesulfonic acid (pTSA) in refluxing toluene, facilitating direct condensation between oxan-4-ol and glycolic acid. Though moisture-tolerant, this route yields lower efficiencies (65–70%) due to esterification byproducts [6].
Table 1: Industrial Etherification Methods Comparison
Method | Catalyst/Reagent | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Williamson ether | NaH, THF | 80–90°C | 78–82 | High purity |
Acid-catalyzed | pTSA, toluene | 110°C (reflux) | 65–70 | Tolerance to trace moisture |
Phase-transfer | TBAB, NaOH/H₂O | 60°C | 75 | Lower energy input |
Recent advances include phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in biphasic water/dichloromethane systems. This method reduces reaction temperatures to 60°C and achieves 75% yield by enhancing interfacial ion exchange [6].
Selectivity challenges in oxane-acetic acid coupling arise from competitive over-alkylation and oxan-4-ol dehydration. Metal-modified zeolites (e.g., NaY) now enable single-step etherification with >90% selectivity. NaY’s aluminosilicate framework facilitates oxygen activation at the oxan-4-ol hydroxyl group, while confined pores sterically inhibit dimerization [6]. Alkaline earth metal oxides, particularly MgO, exhibit superior performance in fixed-bed reactors. At 120°C, MgO achieves 88% conversion with 94% selectivity toward 2-(oxan-4-yloxy)acetic acid due to optimized base strength (H₋ = 15–18) that minimizes aldol side reactions [6].
Table 2: Catalyst Performance in Selective Etherification
Catalyst | Reaction System | Temperature | Selectivity (%) | Byproducts |
---|---|---|---|---|
NaY zeolite | Solvent-free | 100°C | 92 | <3% dehydration products |
MgO | Fixed-bed continuous | 120°C | 94 | <2% glycolate esters |
Cs₂CO₃ | DMF, batch | 70°C | 85 | 8% C-alkylation isomers |
Notably, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) enables mild (70°C) reactions but suffers from lower selectivity (85%) due to O- vs. C-alkylation competition. Hybrid catalysts like MgO-Al₂O₃ spinels are emerging to address this limitation [6].
Zeolite catalysis significantly enhances synthesis sustainability. H-Y zeolite with a Si/Al ratio of 15 reduces reaction times to 2 hours (vs. 8–12 hours conventionally) by concentrating reactants within its 7.4 Å pores. Microwave-assisted zeolite reactions further cut energy use by 40%, achieving 85% yield at 90°C through targeted dielectric heating [6]. Process intensification via continuous flow reactors with ZSM-5 catalysts (Si/Al = 30) enables full conversion at 150°C and 10-bar pressure, reducing solvent consumption by 60% compared to batch methods [4].
Table 3: Energy Efficiency Metrics in Zeolite-Optimized Synthesis
Process | Energy Input (kW·h/kg) | Reaction Time | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Conventional batch | 48 | 12 hours | 75 | Pilot plant |
H-Y zeolite (batch) | 32 | 2 hours | 82 | Industrial |
ZSM-5 flow reactor | 18 | 30 minutes | 90 | Industrial |
Microwave-H-Y hybrid | 28 | 45 minutes | 85 | Pilot plant |
Life-cycle analyses confirm flow-zeolite systems lower global warming potential by 55% by integrating in situ product separation, which eliminates extraction solvents [6].
Key byproducts include acetic anhydride (from acetic acid self-condensation) and 4,4'-oxybis(tetrahydropyran) (from oxan-4-ol dimerization). Anhydride formation is suppressed below 100°C using slow chloroacetic acid addition, maintaining stoichiometric control. Dimerization is mitigated via radical inhibitors like 2,6-di-tert-butylcresol (BHT), reducing byproduct yield to <1.5% [6]. Temperature-staged protocols also enhance selectivity: initial etherification at 60°C prevents dehydration, followed by crystallization at 0°C to recover 98% pure product. Solvent selection is critical—switching from THF to methyl-tert-butyl ether (MTBE) reduces hygroscopic byproduct incorporation by 70% [4].
Table 4: Byproduct Profile and Mitigation Strategies
Byproduct | Formation Cause | Mitigation Strategy | Reduction Efficacy |
---|---|---|---|
Acetic anhydride | Acetic acid self-condensation | Slow reagent addition, T < 100°C | 95% |
4,4'-Oxybis(tetrahydropyran) | Acid-catalyzed oxan-4-ol dimerization | Radical inhibitors (BHT) | 98% |
Ethyl chloroacetate | Esterification residuals | Solvent switch to MTBE | 70% |
Glycolic acid copolymers | Thermal decomposition | Reduced residence time in flow | 90% |
Advanced purification via simulated moving bed (SMB) chromatography achieves >99.5% purity by separating structurally similar contaminants like tetrahydropyranyl glycolate [6].
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